1. Venetoclax* Compound Description: Venetoclax (4-(4-{[2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) is a potent BCL-2 inhibitor used for the treatment of several blood cancers. [, , ] It is primarily metabolized by hepatic oxidation, followed by sulfation and/or nitro reduction. [] Oxidation can occur on the dimethyl cyclohexenyl moiety, leading to metabolites like M27. [] Additionally, Venetoclax can undergo oxidative degradation to form impurities like Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). []* Relevance: While Venetoclax shares some structural similarities with N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide (both containing sulfonamide and amide groups), it possesses significantly greater complexity. Venetoclax's relevance lies in its susceptibility to similar chemical modifications like oxidation, highlighting the potential for N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide to undergo analogous transformations.
2. Venetoclax N-oxide (VNO)* Compound Description: VNO (4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide) is a potential oxidative impurity of Venetoclax. [] It can be synthesized by oxidizing Venetoclax with m-CPBA in dichloromethane. [] VNO undergoes a [, ] Meisenheimer rearrangement upon heating with water, yielding another impurity, VHA. []* Relevance: VNO is directly derived from Venetoclax via oxidation, specifically at the piperazine nitrogen. [] This emphasizes the susceptibility of nitrogen atoms within heterocyclic rings to oxidation, a feature shared by the piperazine ring in N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide, making it potentially prone to N-oxidation as well.
3. Venetoclax hydroxylamine impurity (VHA)* Compound Description: VHA (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide) is a product of VNO undergoing a [, ] Meisenheimer rearrangement. [] Both VNO and VHA are considered relevant reference standards for Venetoclax API and tablet manufacturing. []* Relevance: The formation of VHA from VNO through a rearrangement reaction highlights potential further reactivity pathways for compounds like N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide following initial oxidation. Even if not directly analogous, the existence of such rearrangement products should be considered.
4. M27* Compound Description: M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) is a major human metabolite of Venetoclax formed through CYP3A4-mediated oxidation of the cyclohexenyl moiety followed by cyclization. [] This metabolite is considered a disproportionate human metabolite and is not expected to have clinically relevant pharmacologic activities. [] * Relevance: While not structurally identical, the formation of M27 highlights the potential for oxidative modifications on cyclic ether moieties, like the tetrahydrofuran ring in N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide, to occur in vivo.
5. N-(2-Phenylethene-1-sulfonyl)-N′-monoalkyl S-methylisothioureas* Compound Description: These compounds, represented by the general structure 2 in [], were used as precursors for the synthesis of 1,2,4-thiadiazine-1,1-dioxides. The size of the N'-alkyl group was found to affect the cycloaddition reaction. []* Relevance: The structure of these compounds shares the sulfonamide functionality with N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide. This suggests potential synthetic routes for modifying the amide portion of N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide, potentially incorporating heterocyclic rings like the thiadiazine ring.
6. Tolvaptan Analogues* Compound Description: A series of tolvaptan analogues were synthesized to develop novel inhibitors of the AVP-V2 receptors. These analogues were synthesized by introducing substituted-benzoyl or substituted-phenyl-sulfonyl groups at the amino group of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. Some of these analogues showed good diuretic activity in SD rats. []* Relevance: The use of sulfonyl groups in the design of tolvaptan analogues, specifically focusing on substitutions on the sulfonamide nitrogen, highlights the potential for similar modifications in N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide to explore its structure-activity relationships.
7. N-alkyl-N-dialkyl-phosphoramidates* Compound Description: This class of compounds, studied for their use as protecting groups for amines, demonstrated the ability to be deprotected under mild acidic conditions. [] Specifically, diisopropylphosphoramidates exhibited significant stability in acidic media due to the steric hindrance provided by the diisopropyl group. []* Relevance: While not directly structurally analogous to N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide, the study highlights the impact of steric hindrance on the stability and reactivity of similar compounds. This suggests that modifications to the tetrahydrofuranylmethyl group in N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)-2-furamide could significantly affect its chemical properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.